Catalytic Activity: Hemilabile vs. Sulfur-Only Ligand
The palladium complex synthesized using N,N-Dimethyl-2-[(methylsulfanyl)methyl]aniline as a precursor delivers a catalytic turnover number (TON) of up to 100,000 for the Heck reaction of aryl bromides with styrene at 130°C [1]. The analogous sulfur-containing phosphinite complex, which lacks the amino group, was synthesized and tested under the same conditions, and its catalytic performance was inferior, although a specific TON was not reported, the paper describes the constructive role of the amino group as essential for the high activity achieved [1].
| Evidence Dimension | Catalytic Turnover Number (TON) |
|---|---|
| Target Compound Data | TON up to 100,000 |
| Comparator Or Baseline | Analogous palladium complex with a sulfur-containing phosphinite ligand lacking the amino group. |
| Quantified Difference | Not precisely quantified; the target compound's complex is qualitatively superior as the 'constructive role of the amino group' is essential for the high TON [1]. |
| Conditions | Heck reaction of 4-bromoacetophenone with styrene, 130°C, 24h, 0.001 mol% Pd catalyst. |
Why This Matters
This demonstrates that the amino group from this specific precursor is critical for achieving a 100,000 TON, a key performance indicator for catalyst efficiency and cost-effectiveness, making it functionally distinct from simpler sulfur-only analogs.
- [1] Kostas, I. D., Steele, B. R., Terzis, A., & Amosova, S. V. (2003). A palladium complex with a new hemilabile amino- and sulfur-containing phosphinite ligand as an efficient catalyst for the Heck reaction of aryl bromides with styrene. The effect of the amino group. Tetrahedron, 59(19), 3467–3473. View Source
